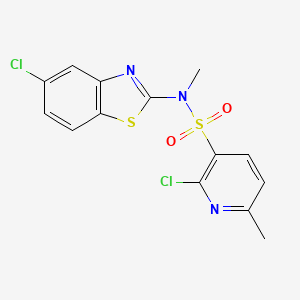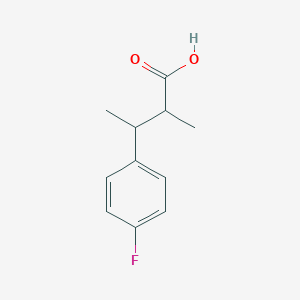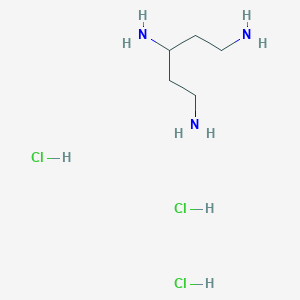![molecular formula C9H18N2O2S B2448170 2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione CAS No. 1216033-16-7](/img/structure/B2448170.png)
2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione” is a chemical substance with the CAS Number: 1216033-16-7 . It has a molecular weight of 218.32 and its IUPAC name is [2- (1,1-dioxido-2-isothiazolidinyl)cyclopentyl]methanamine . It is in the form of oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2S/c10-7-8-3-1-4-9(8)11-5-2-6-14(11,12)13/h8-9H,1-7,10H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis
This compound is stored at a temperature of 4°C . It is in the form of oil . The compound has a molecular weight of 218.32 .Applications De Recherche Scientifique
Potential in Cancer Treatment
Thiazolidine-2,4-dione derivatives have shown promise in cancer research. A study explored the selective cytotoxic and genotoxic activities of these compounds against lung carcinoma cells. Specifically, one compound exhibited potent cytotoxicity against NCI-H292 lung cancer cell line, indicating its potential as an anti-cancer agent (Rodrigues et al., 2018). Another research highlighted thiazolidine-2,4-dione derivatives as potential inhibitors of key protein targets in various pathological conditions, including cancer (Chadha et al., 2015).
Role in Antimicrobial and Antifungal Activities
The synthesis and evaluation of thiazolidine-2,4-dione derivatives have demonstrated notable antimicrobial and antifungal activities. One study synthesized novel derivatives and found them to possess antibacterial activity against Gram-negative bacteria and antifungal activity (Alhameed et al., 2019). Another research confirmed the antimicrobial properties of 5-aminomethylene derivatives of thiazolidine-2,4-dione, further supporting their potential in combating microbial infections (Derkach et al., 2016).
Exploring Diverse Therapeutic Applications
Thiazolidine-2,4-diones exhibit a spectrum of biological activities, making them valuable in various therapeutic applications. A review discussed their role in different pathophysiological conditions, including diabetes, arthritis, inflammation, and microbial infection (Jain et al., 2013). Moreover, another study synthesized derivatives to investigate their biological activities, which included antibacterial action, showcasing the diversity of applications for these compounds (Mohanty et al., 2015).
Potential in Diabetes Treatment
Thiazolidine-2,4-dione derivatives have also been explored for their potential in treating diabetes. Research on the synthesis of such compounds for antidiabetic agents showed promising results, indicating their efficacy in reducing blood glucose levels (Sohda et al., 1982). Another study synthesized hybrid compounds with thiazolidine-2,4-dione structure and found significant antihyperglycemic effects in a rat model for non-insulin-dependent diabetes mellitus (Hidalgo-Figueroa et al., 2018).
Safety and Hazards
The safety information for this compound indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c10-7-8-3-1-4-9(8)11-5-2-6-14(11,12)13/h8-9H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHRCRQMNGLGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2CCCS2(=O)=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-cyclohexylacetamide](/img/structure/B2448089.png)
![1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2448090.png)


![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide](/img/structure/B2448096.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2448097.png)
![N-ethyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-phenylacetamide](/img/structure/B2448098.png)




![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2448108.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2448110.png)
